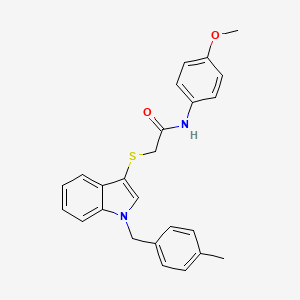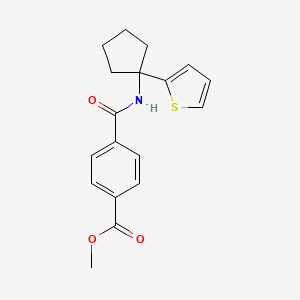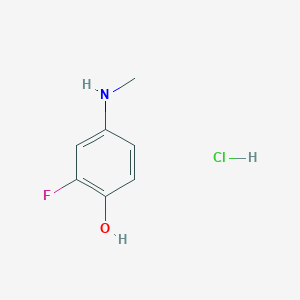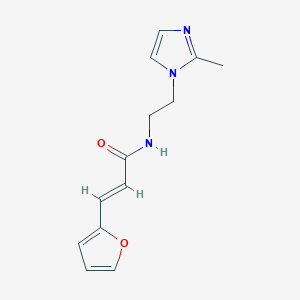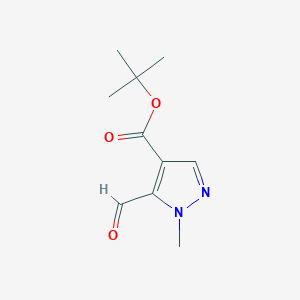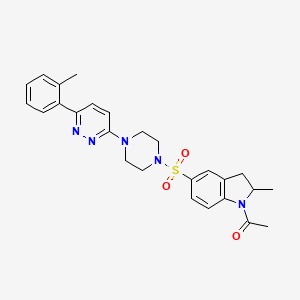
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure and Synthesis
1-(2-Methyl-5-((4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that features prominently in the synthesis and evaluation of novel pharmaceutical agents. Its structure includes a piperazine moiety, a pyridazinone ring, and a sulfonamide linkage, which are common motifs in medicinal chemistry for their versatile biological activities. Research has focused on synthesizing derivatives of this compound to explore their therapeutic potential across various diseases. For instance, compounds with similar structures have been synthesized and evaluated for their analgesic, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities against various cancer cell lines. These efforts underscore the compound's significance in drug discovery, particularly in identifying new treatments for chronic and infectious diseases (Palaska et al., 1993; Zhou et al., 2011; Bhatt et al., 2016).
Antimicrobial and Antifungal Activity
The structural elements of this compound make it a candidate for antimicrobial and antifungal applications. Derivatives of this compound have been found to exhibit significant inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi, suggesting its potential utility in developing new antimicrobial and antifungal agents. For example, certain derivatives demonstrated potent activity against fungal strains such as Candida glabrata and Candida albicans, highlighting the compound's relevance in addressing drug-resistant fungal infections (Zhou et al., 2011; Rao et al., 2022).
Anti-inflammatory and Analgesic Properties
Research into derivatives of this compound has also highlighted their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical models, outperforming standard drugs in some cases, which could lead to new treatments for pain and inflammation-related conditions (Palaska et al., 1993; Refaat et al., 2007).
Anticancer Potential
The exploration of this compound derivatives in cancer research has yielded interesting findings. Several studies have synthesized and tested derivatives for their antiproliferative effects against various cancer cell lines, including liver, colon, breast, and lung cancers. Some derivatives exhibited potent activity, suggesting the potential of this compound as a scaffold for developing new anticancer agents (Mallesha et al., 2012; Özdemir et al., 2019).
Propriétés
IUPAC Name |
1-[2-methyl-5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-6-4-5-7-23(18)24-9-11-26(28-27-24)29-12-14-30(15-13-29)35(33,34)22-8-10-25-21(17-22)16-19(2)31(25)20(3)32/h4-11,17,19H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFHXYGQPQECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)

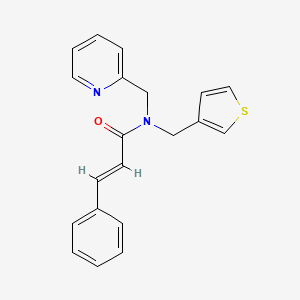
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)

